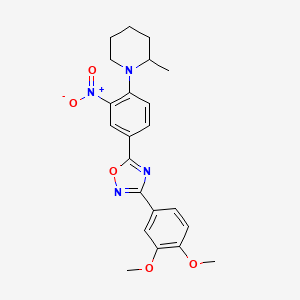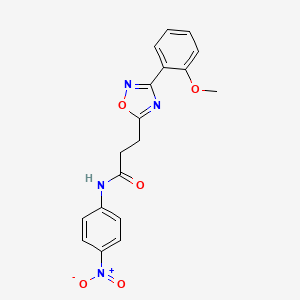
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide, also known as FPEA, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. FPEA is a member of the acrylamide family of compounds and has been shown to have potential as a tool in the study of various biological systems. In
Aplicaciones Científicas De Investigación
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to have potential applications in a variety of scientific research areas. One of the most promising areas of research involves the study of the endocannabinoid system. (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can be useful in the study of the endocannabinoid system.
Mecanismo De Acción
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a role in a variety of physiological processes, including pain sensation, mood regulation, and appetite. By inhibiting FAAH, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide increases endocannabinoid levels, leading to a variety of physiological effects.
Biochemical and Physiological Effects
(E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the endocannabinoid system, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has been shown to have analgesic and anti-inflammatory effects. It has also been shown to have potential as an anti-cancer agent, although more research is needed in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide is its specificity for FAAH inhibition. Unlike other compounds that inhibit FAAH, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide does not affect other enzymes in the endocannabinoid system, making it a useful tool for studying the system. However, (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide has a relatively short half-life, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research involving (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of more potent and selective FAAH inhibitors. Another area of interest is the study of the effects of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide on other physiological systems, such as the immune system and the central nervous system. Additionally, more research is needed to determine the potential therapeutic applications of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide, particularly in the treatment of pain and inflammation.
Métodos De Síntesis
The synthesis of (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide involves a series of steps that begin with the reaction of 4-fluorophenethylamine with 2-methoxyphenylacetic acid to form the intermediate product, 4-fluorophenethyl-2-methoxyphenylacetamide. This intermediate is then subjected to a Wittig reaction with triphenylphosphine and benzylideneacetone to yield (E)-N-(4-Fluorophenethyl)-3-(2-methoxyphenyl)acrylamide.
Propiedades
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-22-17-5-3-2-4-15(17)8-11-18(21)20-13-12-14-6-9-16(19)10-7-14/h2-11H,12-13H2,1H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRHKTKZEPFRQZ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

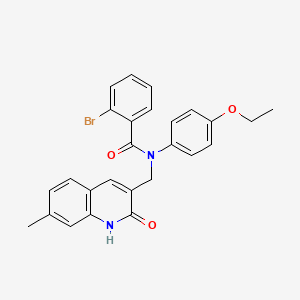
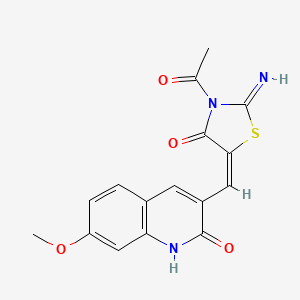
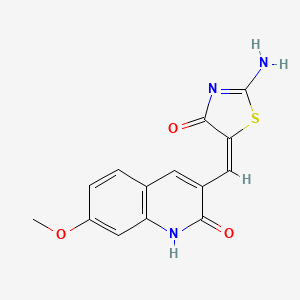
![N-(butan-2-yl)-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7712282.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7712295.png)
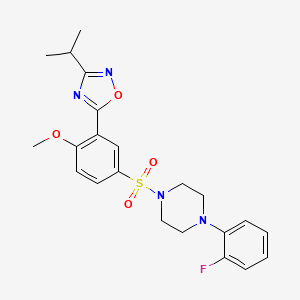
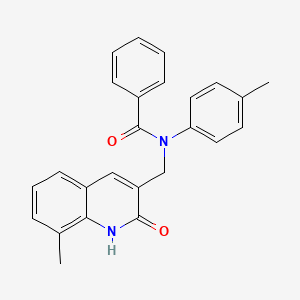
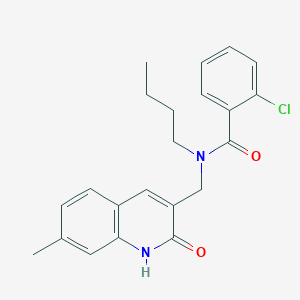
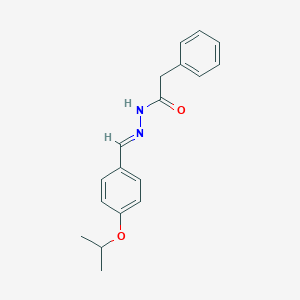
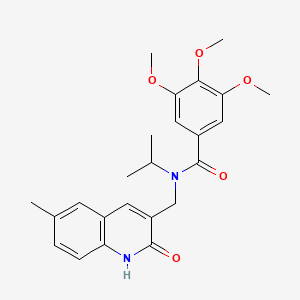
![N-[(2-chlorophenyl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712327.png)
